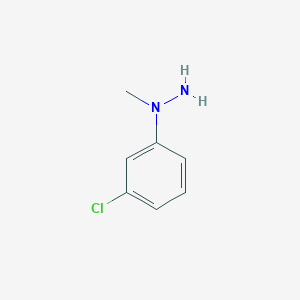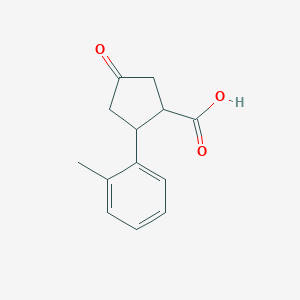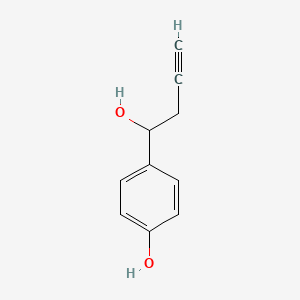
4-(1-Hydroxybut-3-yn-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxybut-3-yn-1-yl)phenol is an organic compound with the molecular formula C10H10O2 It is a phenolic compound characterized by the presence of a hydroxy group attached to a butynyl chain at the para position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxybut-3-yn-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxybut-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is 4-(1-oxobut-3-yn-1-yl)phenol.
Reduction: The major products are 4-(1-hydroxybut-3-en-1-yl)phenol or 4-(1-hydroxybutyl)phenol, depending on the extent of reduction.
Substitution: Products include halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(1-Hydroxybut-3-yn-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4-(1-Hydroxybut-3-yn-1-yl)phenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Hydroxybut-3-en-1-yl)phenol
- 4-(1-Hydroxybutyl)phenol
- 4-(1-Hydroxyprop-2-yn-1-yl)phenol
Uniqueness
4-(1-Hydroxybut-3-yn-1-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and an alkyne moiety. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets. The compound’s structural features enable it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and biomedical research.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4-(1-hydroxybut-3-ynyl)phenol |
InChI |
InChI=1S/C10H10O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10-12H,3H2 |
Clave InChI |
ZEQPLTXXILBPSG-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
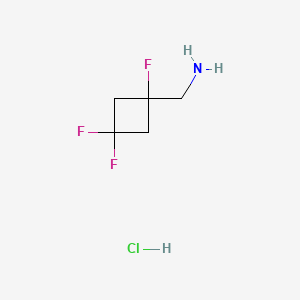
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)

![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
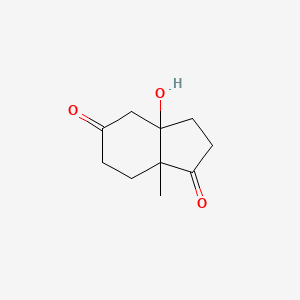

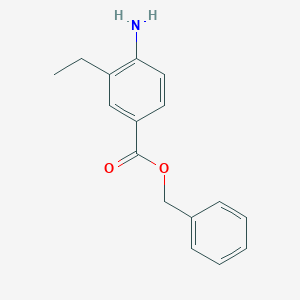
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
